N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
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Overview
Description
N’-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is a complex organic compound that features a cyanophenyl group and a thiomorpholinyl oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Cyanophenyl Intermediate: Starting with a suitable benzene derivative, a nitrile group can be introduced via a Sandmeyer reaction.
Thiomorpholine Derivative Synthesis: Thiomorpholine can be synthesized from morpholine through a thiolation reaction.
Oxane Ring Formation: The oxane ring can be formed through a cyclization reaction involving appropriate diols and dehydrating agents.
Coupling Reaction: The final step involves coupling the cyanophenyl intermediate with the thiomorpholine oxane derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N’-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.
Chemical Reactivity: It may act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
N’-(2-Cyanophenyl)-N-[(4-morpholin-4-yloxan-4-yl)methyl]oxamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
N’-(2-Cyanophenyl)-N-[(4-piperidin-4-yloxan-4-yl)methyl]oxamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
N’-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in unique interactions and reactions, potentially enhancing the compound’s reactivity and specificity.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c20-13-15-3-1-2-4-16(15)22-18(25)17(24)21-14-19(5-9-26-10-6-19)23-7-11-27-12-8-23/h1-4H,5-12,14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWEWSTUPTZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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